molecular formula C9H10FNO B8716632 Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]-

Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]-

Cat. No.: B8716632
M. Wt: 167.18 g/mol
InChI Key: ZLTDLMUWJMSUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- is a chemical compound with the molecular formula C9H10FNO. It is known for its unique structure, which includes a fluorine atom and a methylamino group attached to a phenyl ring.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-[5-fluoro-2-(methylamino)phenyl]ethanone

InChI

InChI=1S/C9H10FNO/c1-6(12)8-5-7(10)3-4-9(8)11-2/h3-5,11H,1-2H3

InChI Key

ZLTDLMUWJMSUNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution, where a fluorine atom is introduced to the aromatic ring followed by the addition of a methylamino group .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- involves its interaction with specific molecular targets. The fluorine atom and methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

  • Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-
  • Ethanone, 1-[5-chloro-2-(methylamino)phenyl]-
  • Ethanone, 1-[5-fluoro-2-(ethylamino)phenyl]-

Comparison: Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- is unique due to the specific positioning of the fluorine and methylamino groups on the phenyl ring. This positioning can significantly influence its chemical properties and reactivity compared to similar compounds. For instance, the presence of a fluorine atom can enhance the compound’s stability and reactivity in certain reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.